molecular formula C12H24B2O4 B1270770 Bis(hexylene glycolato)diboron CAS No. 230299-21-5

Bis(hexylene glycolato)diboron

Cat. No.: B1270770
CAS No.: 230299-21-5
M. Wt: 253.9 g/mol
InChI Key: UEBSWKNVDRJVHN-UHFFFAOYSA-N
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Description

Bis(hexylene glycolato)diboron is an organoboron compound with the chemical formula C12H24B2O4. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. This compound is widely used as a reagent in organic synthesis, particularly in the preparation of aryl boronate esters and in various coupling reactions .

Mechanism of Action

Target of Action

Bis(hexylene glycolato)diboron, also known as Bis(hexyleneglycolato)diboron, is primarily used as a reagent in the synthesis of aryl boronate esters . These esters are the primary targets of this compound and play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon (C-C) bonds .

Mode of Action

The compound interacts with its targets through metal-catalyzed direct C-H borylation of aryl compounds . This process involves the replacement of a hydrogen atom in the aryl compound with a boronate group, resulting in the formation of aryl boronate esters .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the chemoselective synthesis of C−C coupling products . This is achieved via nickel-catalyzed coupling of primary and secondary alkyl halides . The compound also participates in the nickel-catalyzed regioselective arylboration of terminal nonactivated alkenes to yield alkyl boranes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new chemical compounds. Specifically, it enables the synthesis of aryl boronate esters and C−C coupling products , which are valuable in various chemical and pharmaceutical applications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a metal catalyst (such as nickel) is crucial for its role in the synthesis of C−C coupling products . Additionally, the compound should be stored under inert gas and in a cool, dry place to prevent decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(hexylene glycolato)diboron can be synthesized through the reaction of hexylene glycol with diboronic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 98-102°C and the use of a solvent such as toluene .

Industrial Production Methods

In industrial settings, the production of bis(hexyleneglycolato)diboron follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Bis(hexylene glycolato)diboron undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bis(hexyleneglycolato)diboron include:

Major Products Formed

The major products formed from reactions involving bis(hexyleneglycolato)diboron include:

Scientific Research Applications

Bis(hexylene glycolato)diboron has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of boronate esters and in coupling reactions.

    Biology: Investigated for its potential use in biocompatible materials and as a catalyst in biochemical reactions.

    Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials and in various industrial processes

Comparison with Similar Compounds

Similar Compounds

    Bis(pinacolato)diboron: Another widely used boron reagent with similar applications in organic synthesis.

    Bis(neopentylglycolato)diboron: Used in similar coupling reactions and boronate ester formations.

    Bis(catecholato)diboron: Employed in various borylation reactions

Uniqueness

Bis(hexylene glycolato)diboron is unique due to its specific reactivity and stability under various reaction conditions. Its ability to participate in chemoselective synthesis and regioselective arylboration makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4,4,6-trimethyl-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24B2O4/c1-9-7-11(3,4)17-13(15-9)14-16-10(2)8-12(5,6)18-14/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBSWKNVDRJVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)B2OC(CC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370396
Record name Bis(hexylene glycolato)diboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230299-21-5
Record name Bis(hexylene glycolato)diboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(hexylene Glycolato)diboron
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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